Product packaging for CLODRONATE DISODIUM(Cat. No.:)

CLODRONATE DISODIUM

Cat. No.: B8815514
M. Wt: 288.85 g/mol
InChI Key: HJKBJIYDJLVSAO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Clodronate Disodium is a first-generation, non-nitrogenous bisphosphonate that serves as a potent inhibitor of osteoclast-mediated bone resorption. Its primary mechanism of action involves selective incorporation into osteoclasts, the cells responsible for bone breakdown. Once internalized, the compound is metabolically converted into a non-hydrolyzable analog of adenosine triphosphate (ATP), which accumulates intracellularly. This metabolite disrupts ATP-dependent cellular processes, ultimately inducing apoptosis, or programmed cell death, in osteoclasts . This targeted action makes it a valuable tool for studying bone metabolism, conditions of excessive bone resorption like osteoporosis and Paget's disease, and the management of bone metastases . Beyond its antiresorptive properties, this compound exhibits significant anti-inflammatory and analgesic characteristics. Research has shown it can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . When encapsulated in liposomes, it is also widely used in experimental models to selectively deplete macrophages, thereby enabling the study of the immune system and the role of these cells in various physiological and pathological processes across numerous tissues . The reagent is freely soluble in water and has low lipophilicity. It is characterized as a highly polar compound with a molecular formula of CH10Cl2Na2O10P2 (anhydrous basis) . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2Cl2Na2O6P2 B8815514 CLODRONATE DISODIUM

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

CH2Cl2Na2O6P2

Molecular Weight

288.85 g/mol

IUPAC Name

disodium;[dichloro(phosphonato)methyl]phosphonic acid

InChI

InChI=1S/CH4Cl2O6P2.2Na/c2-1(3,10(4,5)6)11(7,8)9;;/h(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2

InChI Key

HJKBJIYDJLVSAO-UHFFFAOYSA-L

SMILES

C(P(=O)(O)O)(P(=O)([O-])[O-])(Cl)Cl.[Na+].[Na+]

Canonical SMILES

C(P(=O)(O)O)(P(=O)([O-])[O-])(Cl)Cl.[Na+].[Na+]

Origin of Product

United States

Molecular and Subcellular Mechanisms of Action of Clodronate Disodium

Interaction with Mineralized Matrix and Bone Surface Affinity

Clodronate disodium's primary site of action is the skeleton, a specificity attributed to the strong affinity of its bisphosphonate group for the bone mineral, hydroxyapatite (B223615). nih.gov This interaction is fundamental to its pharmacological effects on mineralized tissues. nih.gov

High Affinity for Hydroxyapatite Crystals

Bisphosphonates, including clodronate, are analogues of endogenous pyrophosphate and are characterized by a P-C-P bond that is resistant to enzymatic breakdown. bccancer.bc.ca This structure confers a high affinity for mineralized tissues like bone. hres.ca Clodronate binds strongly to hydroxyapatite crystals, particularly at sites of increased bone turnover. bccancer.bc.cahres.ca This binding is a result of the strong chelation between the P-C-P moiety of clodronate and the calcium ions present in hydroxyapatite. nih.gov Research has determined the affinity constant of clodronate for hydroxyapatite crystals to be 0.72 µM. caymanchem.com

Cellular Uptake and Intracellular Trafficking

The cellular uptake of clodronate is a critical step in its mechanism of action. Osteoclasts, the primary cells responsible for bone resorption, internalize clodronate through endocytosis, particularly at sites of active bone resorption. patsnap.comdrugbank.com When osteoclasts break down the bone matrix, the bound clodronate is released and subsequently taken up by these cells. drugbank.comechemi.com The uptake of bisphosphonates by osteoclasts has been confirmed using various experimental techniques. unl.pt While free clodronate is not readily internalized by cells due to its hydrophilic and negatively charged nature, its delivery can be enhanced through encapsulation in liposomes, which are then phagocytosed by cells like macrophages. selleckchem.comresearchgate.netmdpi.com

Intracellular Metabolism to Adenosine (B11128) Triphosphate Analogues

Unlike nitrogen-containing bisphosphonates, clodronate's mechanism does not involve the inhibition of protein isoprenylation. nih.govhmdb.ca Instead, it acts as a prodrug, being metabolized intracellularly into a cytotoxic analogue of adenosine triphosphate (ATP). selleckchem.comnih.govuef.fi

Formation of AppCCl2p (Adenosine 5′-(β,γ-Dichloromethylene)triphosphate)

Following cellular uptake, clodronate is metabolized into a non-hydrolyzable ATP analogue known as Adenosine 5′-(β,γ-Dichloromethylene)triphosphate (AppCCl2p). caymanchem.compatsnap.comselleckchem.com This conversion has been observed in various cell types, including macrophages and osteoclasts. nih.govnih.gov Studies have shown that a significant portion (30-55%) of the clodronate taken up by macrophages is converted into AppCCl2p, which then accumulates to high concentrations within the cell. nih.gov This accumulation of a toxic, non-functional ATP metabolite is a key event in the cytotoxic action of clodronate. researchgate.netnih.gov The formation of AppCCl2p disrupts ATP-dependent intracellular processes, ultimately leading to premature apoptosis (programmed cell death) of osteoclasts. patsnap.com

The intracellular conversion of clodronate to AppCCl2p is catalyzed by a specific class of enzymes known as aminoacyl-tRNA synthetases (AARSs). mdpi.comnih.gov These enzymes are fundamental to protein synthesis, as their primary role is to attach the correct amino acid to its corresponding transfer RNA (tRNA) molecule. nih.govrcsb.orgnumberanalytics.com Specifically, class II aminoacyl-tRNA synthetases have been identified as the catalysts for the reaction that generates the AppCCl2p metabolite from clodronate. nih.gov This metabolic pathway underscores the unique mechanism of action of non-nitrogenous bisphosphonates like clodronate. nih.gov

Distinction from Mevalonate (B85504) Pathway Inhibition by Nitrogenous Bisphosphonates

A primary distinction in the mechanism of action between classes of bisphosphonates lies in their interaction with the mevalonate pathway. pharmgkb.org Nitrogen-containing bisphosphonates (N-BPs), such as alendronate, risedronate, and zoledronic acid, are potent inhibitors of farnesyl pyrophosphate (FPP) synthase, a key enzyme in this pathway. aap.orgresearchgate.netrevistanefrologia.com Inhibition of FPP synthase prevents the synthesis of isoprenoid lipids like farnesyl pyrophosphate and geranylgeranyl pyrophosphate. nih.gov These lipids are essential for the post-translational modification (prenylation) of small GTP-binding proteins (e.g., Ras, Rho, Rab), which are critical for various cellular functions in osteoclasts, including their bone-resorbing activity and survival. aap.orgnih.gov

In stark contrast, clodronate, which lacks a nitrogen atom in its structure, does not inhibit the mevalonate pathway or protein prenylation. nih.govnih.govnih.gov Studies have demonstrated that clodronate has no significant inhibitory effect on FPP synthase activity. nih.gov This fundamental difference in molecular targets accounts for the distinct cellular consequences of exposure to non-nitrogenous versus nitrogenous bisphosphonates. nih.govnih.gov

Table 1: Comparison of Mechanisms Between Clodronate and Nitrogenous Bisphosphonates

FeatureClodronate (Non-Nitrogenous)Nitrogenous Bisphosphonates (N-BPs)
Primary Molecular TargetMetabolized to AppCCl2p; Direct VNUT inhibitionFarnesyl Pyrophosphate (FPP) Synthase
Effect on Mevalonate PathwayNo significant inhibition. nih.govnih.govInhibition of the pathway. aap.orgrevistanefrologia.com
Effect on Protein PrenylationNone. nih.govInhibition. aap.orgnih.gov
Resulting Cellular DisruptionMitochondrial dysfunction; Inhibition of ATP release. researchgate.netnih.govLoss of function of small GTPases. aap.org

Mitochondrial Dysfunction and Bioenergetic Perturbations

Instead of acting on the mevalonate pathway, the effects of clodronate are largely attributed to its intracellular metabolism into a non-hydrolyzable, cytotoxic analog of adenosine triphosphate (ATP). aap.orgresearchgate.netpharmgkb.org This metabolite, identified as adenosine 5'-[β,γ-dichloromethylene] triphosphate (AppCCl2p), interferes with mitochondrial function and impairs cellular energy metabolism. researchgate.netnih.govselleckchem.com

The primary mitochondrial target of the clodronate metabolite, AppCCl2p, is the adenine (B156593) nucleotide translocase (ANT), also known as the ADP/ATP carrier. nih.govnih.govselleckchem.comdrugbank.com ANT is a crucial protein in the inner mitochondrial membrane responsible for exchanging cytosolic adenosine diphosphate (B83284) (ADP) for newly synthesized ATP from the mitochondrial matrix. nih.govmedchemexpress.com Research has shown that AppCCl2p competitively inhibits the ADP/ATP translocase. selleckchem.comclinisciences.com This blockade prevents the transport of ADP into the mitochondria, which is necessary for ATP synthesis via oxidative phosphorylation, and traps ATP within the mitochondrial matrix, thereby disrupting the cell's primary energy supply chain. medchemexpress.comchemsrc.com This inhibition of mitochondrial oxygen consumption and function is a key route through which clodronate induces apoptosis in target cells like osteoclasts and macrophages. researchgate.netselleckchem.comsigmaaldrich.com

A direct consequence of the formation of the AppCCl2p metabolite and its inhibition of the ADP/ATP translocase is a significant reduction in cytosolic ATP levels. nih.gov The accumulation of this toxic, non-functional ATP analog leads to a depletion of the cell's usable energy currency. researchgate.netnih.gov Experimental findings in human preosteoclastic FLG 29.1 cells demonstrated this effect clearly.

Table 2: Effect of Clodronate on Intracellular ATP Levels in FLG 29.1 Cells

TreatmentTime of ExposureObserved EffectSource
1 mM Clodronate2-4 hoursSignificant downregulation of intracellular ATP. nih.gov
1 mM Clodronate16 hoursFull recovery of intracellular ATP levels. nih.gov

This disruption of cellular bioenergetics contributes significantly to the pro-apoptotic activity of clodronate. researchgate.netnih.govchemsrc.com

Inhibition of ADP/ATP Translocase

Modulation of Vesicular Nucleotide Transporter (VNUT) Activity

Separate from its metabolism-dependent effects on mitochondria, clodronate has been identified as a direct, potent, and selective inhibitor of the vesicular nucleotide transporter (VNUT), also known as SLC17A9. nih.govmedchemexpress.comguidetopharmacology.org This mechanism is unrelated to bone metabolism and underlies some of clodronate's other pharmacological effects, such as analgesia. nih.govnih.govbiolifesas.org Clodronate acts as a reversible and competitive inhibitor of VNUT, with research establishing a half-maximal inhibitory concentration (IC50) of 15.6 nM. medchemexpress.comnih.govbioscience.co.ukmedchemexpress.com This action is highly selective, as clodronate does not affect other vesicular neurotransmitter transporters. nih.gov

VNUT is responsible for loading ATP into secretory vesicles, a critical step for its subsequent release as a signaling molecule from various cell types. nih.gov By inhibiting VNUT, clodronate effectively blocks this vesicular ATP release. nih.govmdpi.com This has been demonstrated in several key cell types involved in pain and inflammation signaling. Studies show that clodronate impairs vesicular ATP release from neurons, microglia, astrocytes, and other immune cells. nih.govfrontiersin.orgmdpi.com This inhibition of purinergic chemical transmission is the proposed mechanism for the analgesic and anti-inflammatory effects observed with clodronate in various models. nih.govnih.govmdpi.com The ability of clodronate to enter neurons and immune cells and selectively block ATP exocytosis represents a distinct and significant aspect of its molecular activity. biolifesas.orgmdpi.comresearchgate.net

Cellular and Tissue Specific Biological Effects

Osteoclastic Lineage Responses

Clodronate disodium's primary therapeutic action is the inhibition of bone resorption, which it achieves by directly affecting osteoclasts, the cells responsible for bone breakdown. patsnap.commedchemexpress.com The following sections explore the multifaceted responses of the osteoclastic lineage to clodronate disodium (B8443419).

Induction of Osteoclast Apoptosis

A key mechanism by which this compound reduces bone resorption is by inducing programmed cell death, or apoptosis, in osteoclasts. aacrjournals.orgpatsnap.com This leads to a decrease in the number of active osteoclasts at sites of bone turnover. scirp.orghres.ca

The apoptotic effect of clodronate is initiated after it is internalized by osteoclasts. patsnap.com Inside the cell, clodronate is metabolized into a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP) called adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl2p). nih.govpatsnap.comnih.gov This metabolite is cytotoxic and disrupts normal cellular functions. nih.govpharmgkb.org

The accumulation of AppCCl2p within the osteoclast is believed to inhibit ATP-dependent intracellular processes. patsnap.com One of the primary targets of AppCCl2p is the mitochondrial adenine (B156593) nucleotide translocase (ADP/ATP translocase). scirp.orgpharmgkb.org By competitively inhibiting this translocase, AppCCl2p disrupts the transport of ADP into the mitochondria and subsequent ATP production. medchemexpress.compharmgkb.org This leads to a collapse of the mitochondrial membrane potential and the release of cytochrome C into the cytoplasm, ultimately triggering the apoptotic cascade. medchemexpress.comclinisciences.com Studies have shown that the induction of apoptosis by clodronate is a relatively late event, becoming prominent after 24 hours of exposure. researchgate.net

It is this intracellular formation of AppCCl2p that is considered the primary mechanism for the antiresorptive and pro-apoptotic effects of clodronate on osteoclasts. nih.gov

Inhibition of Osteoclast Differentiation from Preosteoclastic Cells

Beyond its effects on mature osteoclasts and their proliferation, this compound also interferes with the differentiation of osteoclast precursors into mature, functional osteoclasts. nih.govnih.gov While some studies suggest that clodronate does not inhibit the proliferation of preosteoclastic cells in long-term bone marrow cultures, they do indicate an inhibition of their differentiation. nih.gov

Alterations in Osteoclast Morphology and Function

This compound induces notable changes in the morphology and function of osteoclasts. scirp.org Osteoclasts treated with bisphosphonates, including clodronate, can appear smaller and flattened. researchgate.net A critical feature of a functional osteoclast is the formation of a ruffled border and a sealing zone, which are essential for the resorption of the underlying bone. scirp.org Clodronate treatment can lead to poorly organized and detached ruffled borders and incomplete sealing zones. scirp.org This disruption of the osteoclast's cytoskeletal organization impairs its ability to adhere to the bone surface and carry out resorption. scirp.org

Impact on Bone Resorption Processes

The culmination of this compound's effects on osteoclast apoptosis, proliferation, differentiation, and morphology is a potent inhibition of bone resorption. bccancer.bc.capatsnap.commedkoo.com By binding to hydroxyapatite (B223615) crystals in the bone matrix, particularly at sites of high bone turnover, clodronate is selectively delivered to areas where osteoclasts are active. bccancer.bc.cahres.ca

In vitro studies have demonstrated a dose-dependent inhibition of bone resorption when osteoclasts are incubated with this compound. hres.ca This inhibition is achieved by preventing the dissolution of hydroxyapatite crystals and by directly incapacitating the osteoclasts. medkoo.comhres.ca The reduction in the number and activity of osteoclasts leads to a decrease in the breakdown of bone tissue and the release of calcium into the bloodstream. bccancer.bc.capatsnap.com

Table 1: Summary of Cellular Effects of this compound on Osteoclastic Lineage

Cellular Process Effect of this compound Key Molecular Mechanism
Apoptosis Induction of programmed cell death. aacrjournals.orgpatsnap.com Metabolized to AppCCl2p, which inhibits mitochondrial ADP/ATP translocase. scirp.orgpharmgkb.org
Proliferation Inhibition of preosteoclastic cell proliferation. nih.gov Disruption of ATP-dependent processes. nih.gov
Differentiation Inhibition of maturation from precursor cells. nih.govnih.gov Interference with normal developmental pathways. nih.gov
Morphology Alterations including smaller size and disorganized ruffled borders. scirp.orgresearchgate.net Disruption of the cytoskeleton. scirp.org
Bone Resorption Potent inhibition of bone breakdown. bccancer.bc.capatsnap.com Reduced osteoclast number and function. patsnap.comhres.ca
Reduction in New Bone Remodeling Unit Firing Rate

This compound's primary mechanism of action on bone is the inhibition of osteoclast-mediated bone resorption. hres.cahres.canih.gov Osteoclasts are specialized cells responsible for breaking down bone tissue in a process that is essential for normal bone remodeling. aimspress.com Clodronate has a high affinity for hydroxyapatite, the mineral component of bone. hres.cahres.ca When osteoclasts begin to resorb bone that has clodronate integrated into its matrix, the drug is released and internalized by the osteoclasts. ahajournals.orgnih.gov

Inside the osteoclast, clodronate is metabolized into a non-hydrolyzable ATP analog, AppCCl2p. nih.govresearchgate.net This metabolite disrupts cellular energy production by inhibiting the mitochondrial ADP/ATP translocase, a critical component for ATP transport. nih.gov The disruption of energy metabolism ultimately leads to osteoclast apoptosis, or programmed cell death. medchemexpress.com By reducing the number and activity of osteoclasts, clodronate effectively decreases the "firing rate" of new bone remodeling units, which are the temporary anatomical structures where bone resorption and formation occur. aimspress.comnih.gov This leads to an altered balance between bone resorption and formation, favoring a reduction in bone breakdown. nih.gov

Macrophage System Modulation

This compound, particularly when encapsulated in liposomes, is a powerful tool for modulating the macrophage system. This is due to the natural tendency of macrophages, as phagocytic cells, to engulf liposomes. ahajournals.org

Selective Macrophage Depletion through Apoptosis (Liposome-Encapsulated Clodronate)

When clodronate is encapsulated within liposomes, it can be selectively delivered to macrophages. ahajournals.org Following phagocytosis of the liposomes, they are broken down by lysosomal enzymes within the macrophage, releasing the entrapped clodronate into the cell's cytoplasm. researchgate.netmdpi.com The intracellular clodronate is then metabolized into a cytotoxic ATP analog, leading to the induction of apoptosis and subsequent depletion of the macrophage population. researchgate.netmdpi.com This method allows for the transient depletion of approximately 90% of macrophages in the spleen's red pulp and Kupffer cells in the liver within 24 hours of systemic administration. researchgate.net The depletion effect can last for one to two weeks. researchgate.net

The selective elimination of macrophages using liposome-encapsulated clodronate is often referred to as the "macrophage suicide" technique. mdpi.comnih.gov This technique has become an invaluable research tool for studying the diverse roles of macrophages in various physiological and pathological processes. nih.gov By depleting macrophage populations, researchers can investigate their contributions to inflammation, immune responses, tissue repair, and the progression of diseases like cancer. mdpi.com

Attenuation of Pro-inflammatory Cytokine Production by Macrophages

Macrophages are a significant source of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govthno.org Studies have demonstrated that liposomal clodronate can attenuate the production of these cytokines. nih.gov In vitro experiments have shown that liposomal clodronate treatment of alveolar macrophages leads to a dose-dependent decrease in the secretion of IL-1β, IL-6, and TNF-α. nih.gov This effect is also observed in vivo, where macrophage depletion via clodronate liposomes results in reduced levels of pro-inflammatory cytokines in plasma and bronchoalveolar lavage fluid in models of lung injury. nih.gov Furthermore, in a mouse model of colon cancer, clodronate liposomes decreased the expression of M1-associated (IL-6) and M2-associated (IL-13, IL-10, TGFβ) markers in colon tissue. nih.gov

Effects on Tumor-Associated Macrophages (TAMs)

Tumor-associated macrophages (TAMs) are a key component of the tumor microenvironment and are known to play a pivotal role in promoting tumor growth, angiogenesis, and metastasis. researchgate.netnih.gov Liposome-encapsulated clodronate has been effectively used to deplete TAMs in various preclinical cancer models. mdpi.comresearchgate.net

The depletion of TAMs by clodrolip (liposome-encapsulated clodronate) has been shown to significantly inhibit tumor growth in murine F9 teratocarcinoma and human A673 rhabdomyosarcoma models, with tumor inhibition ranging from 75% to over 92%. nih.gov This inhibition of tumor growth is accompanied by a drastic reduction in blood vessel density within the tumor tissue, highlighting the antiangiogenic effect of TAM depletion. nih.gov In a mouse model of lung adenocarcinoma, TAM depletion with clodronate liposomes resulted in a 50% reduction in tumor burden and a decrease in tumor cell proliferation. frontiersin.org Similarly, in a murine melanoma model, TAM depletion was associated with a reduction in tumor volume. mdpi.com

Research has also indicated that clodronate treatment can lead to a decrease in the levels of various cytokines, chemokines, and growth factors involved in TAM polarization and function, such as IL-10, TNF-α, and VEGF. mdpi.com

Dendritic Cell Interactions

The effects of this compound on dendritic cells (DCs), another critical type of antigen-presenting cell, are also of interest. While the primary target of liposomal clodronate is macrophages due to their high phagocytic capacity, some studies indicate that dendritic cells can also be affected.

Treatment with clodrolip has been shown to reduce the number of CD11c+ tumor-associated dendritic cells (TADCs) in a human rhabdomyosarcoma mouse model. nih.gov This is significant as TADCs have the potential to differentiate into endothelial-like cells, contributing to tumor angiogenesis. nih.gov Immunohistochemical analysis has shown that while splenic macrophages are fully depleted by clodrolip, CD11c+ dendritic cells are also depleted, although to a lesser extent. uzh.ch The interaction between macrophages and dendritic cells is crucial for a robust immune response, and the depletion of both cell types by clodronate can have complex immunomodulatory effects. nih.gov

Compound Names

Compound Name
Adenosine triphosphate (ATP)
AppCCl2p (β,γ-Dichloromethylene ATP)
This compound
Interleukin-1β (IL-1β)
Interleukin-6 (IL-6)
Interleukin-10 (IL-10)
Interleukin-13 (IL-13)
Transforming growth factor beta (TGFβ)
Tumor necrosis factor-α (TNF-α)
Vascular endothelial growth factor (VEGF)

Data Tables

Table 1: Effect of Liposomal Clodronate on Macrophage and Dendritic Cell Populations

Cell TypeTissue/ModelEffect of Liposomal ClodronateReference
MacrophagesSpleen (Red Pulp), Liver (Kupffer cells)~90% depletion within 24 hours researchgate.net
Tumor-Associated Macrophages (TAMs)Murine F9 Teratocarcinoma, Human A673 RhabdomyosarcomaSignificant depletion, >95% in some cases nih.govuzh.ch
Tumor-Associated Macrophages (TAMs)Mouse Lung AdenocarcinomaDepletion leading to 50% reduction in tumor burden frontiersin.org
CD11c+ Dendritic CellsHuman A673 Rhabdomyosarcoma TumorReduction in cell numbers nih.gov
CD11c+ Dendritic CellsSpleenDepleted to a lesser extent than macrophages uzh.ch

Table 2: Impact of Clodronate on Pro-inflammatory Cytokine Production

CytokineCell/ModelEffect of Liposomal ClodronateReference
IL-1β, IL-6, TNF-αAlveolar Macrophages (in vitro)Dose-dependent decrease in secretion nih.gov
IL-1β, IL-6, TNF-αMouse Model of Lung Injury (in vivo)Lowered levels in plasma and bronchoalveolar lavage fluid nih.gov
IL-6 (M1 marker)Mouse Colon Tissue (Colon Cancer Model)Decreased expression nih.gov
IL-13, IL-10, TGFβ (M2 markers)Mouse Colon Tissue (Colon Cancer Model)Decreased expression nih.gov
IL-10, TNF-αMetastatic Melanoma ModelDecreased plasma levels mdpi.com

Depletion of Dendritic Cells (Liposome-Encapsulated Clodronate)

Liposome-encapsulated clodronate is a widely utilized experimental tool for the depletion of phagocytic cells, which include macrophages and certain subsets of dendritic cells. jacc.orgarvojournals.org Phagocytic cells recognize the liposomes as foreign particles and engulf them. jst.go.jp Once inside the cell, lysosomal phospholipases disrupt the liposome's phospholipid bilayers, releasing the encapsulated clodronate into the cytoplasm. frontiersin.org The intracellular accumulation of clodronate reaches a cytotoxic threshold, inducing apoptosis, or programmed cell death, in the target cell. jst.go.jpnih.gov

This "macrophage suicide" technique also affects dendritic cells, as they are capable of phagocytosis, although generally to a lesser extent than macrophages. frontiersin.orgasm.org Studies have shown that administration of liposomal clodronate can lead to the depletion of specific DC populations. For instance, in murine models, CD11c+ dendritic cells have been shown to be depleted by this method. asm.orgasm.org The extent of depletion can vary between different DC subsets. Research in murine models of obstructive nephropathy demonstrated that repeated administration of liposome (B1194612) clodronate selectively depleted F4/80+ dendritic cells, while F4/80- dendritic cells were not affected. rupress.org Similarly, in a model of experimental autoimmune encephalomyelitis (EAE), clodronate-loaded liposomes were used to selectively deplete immature CD11c+CD11b+ dendritic cells.

Modulation of Inflammatory Mediator Production by Dendritic Cells

The effect of clodronate on the production of inflammatory mediators by dendritic cells is complex and can be indirect. The depletion of macrophages by liposomal clodronate can alter the cytokine environment, which in turn influences DC activation and function.

In some experimental settings, the depletion of macrophages and other phagocytes by liposomal clodronate has been associated with a significant reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). rupress.org For example, in a model of Helicobacter bilis-induced typhlocolitis, clodronate-mediated depletion of macrophages led to a significant suppression of TNF-α and IL-1β gene expression. jacc.org Similarly, in a study on heart failure, depleting macrophages with clodronate liposomes normalized cardiac IL-1β levels. jst.go.jp

However, in other contexts, clodronate treatment has been observed to transiently increase the levels of certain cytokines produced by dendritic cells. In a corneal allograft model, local treatment with clodronate-liposomes led to an early and transient increase in TNF-α and IL-12p40 mRNA levels. frontiersin.org It was suggested that the massive destruction of macrophages could trigger the activation of the remaining dendritic cells, leading to this temporary surge in cytokine production. frontiersin.org Dendritic cells are a known source of TNF-α and IL-12. frontiersin.org

Effects on Tumor-Associated Dendritic Cells

Tumor-associated dendritic cells (TADCs) are a component of the tumor microenvironment. Liposome-encapsulated clodronate has been shown to be effective in depleting these cells.

In a study using a human rhabdomyosarcoma mouse model, treatment with liposomal clodronate resulted in a significant reduction of CD11c+ TADCs. The depletion of TADCs, alongside tumor-associated macrophages (TAMs), was associated with a drastic reduction in blood vessel density and significant inhibition of tumor growth. Quantification of CD11c+ cells in these tumors showed reduction rates of over 90% even nine days after the end of therapy. It has been noted that CD11c+ TADCs can potentially differentiate into endothelial-like cells when stimulated by tumor-derived factors, contributing to tumor angiogenesis. Therefore, their depletion by liposomal clodronate represents a significant anti-angiogenic effect.

Study FocusModel SystemKey Findings on Dendritic CellsReference(s)
DC Depletion Murine Obstructive NephropathySelective depletion of F4/80+ dendritic cells; F4/80- DCs were resistant. rupress.org
DC Depletion Murine EAESelective depletion of immature CD11c+CD11b+ dendritic cells.
Inflammatory Mediators Rat Corneal AllograftTransient increase in TNF-α and IL-12p40 mRNA in grafts, suggested to be from activated DCs post-macrophage depletion. frontiersin.org
Tumor-Associated DCs Human Rhabdomyosarcoma (mouse model)Significant depletion (>90%) of CD11c+ TADCs, contributing to anti-angiogenic effects and tumor growth inhibition.

Osteoblastic Cell Responses

Influence on Osteoblast Metabolic Activity

The influence of clodronate on the metabolic activity and proliferation of osteoblasts is a subject of varied research findings, with some studies indicating a stimulatory effect while others show inhibition.

Several studies suggest that clodronate can promote osteoblast activity. In co-cultures of human osteoblasts and osteoclasts on silk-hydroxyapatite films, clodronate supported increased osteoblast metabolic activity even at concentrations high enough to cause a 90% decrease in osteoclast activity. frontiersin.org One study reported that clodronate stimulates osteoblast differentiation in ST2 and MC3T3-E1 cell lines. Another investigation using MG63 osteoblast-like cells found that clodronate had a significant stimulatory effect on their proliferation.

Conversely, other research points to an inhibitory role. High doses of bisphosphonates have been shown to reduce the proliferation of osteoblast-like cells by causing cell cycle arrest and inducing apoptosis. It has also been reported that clodronate can decrease the differentiation capacity of MG63 osteoblast-like cells. Furthermore, some studies indicate that clodronate treatment can lead to a reduction in cell proliferation in the primary spongiosa, potentially as an indirect result of reduced osteoclastic activity, which normally releases growth factors from the bone matrix that stimulate osteoblast proliferation.

The effect on alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation, is also inconsistent. One long-term study found that clodronate did not significantly alter ALP activity, except for an increase at a 12-week time point in one culture condition. frontiersin.org In contrast, another study reported a significant decrease in ALP activity in MG63 cells after 24 hours of treatment with a low dose of clodronate.

Cell Line/ModelEffect on Proliferation/Metabolic ActivityEffect on Alkaline Phosphatase (ALP)Reference(s)
Human Osteoblast/Osteoclast Co-culture Increased metabolic activityNo significant alteration (except one time point) frontiersin.org
MG63 Osteoblast-like cells Significant stimulatory effect on proliferationSignificant decrease at low doses
ST2 and MC3T3-E1 cells Stimulates osteoblast differentiationNot specified
Growing Rats Decreased proliferation in primary spongiosaNot specified

Lack of Significant Inhibition on Bone Mineralization

A key characteristic of clodronate, as a non-nitrogenous bisphosphonate, is that it generally does not interfere with the process of bone mineralization. This distinguishes it from some earlier bisphosphonates.

Preclinical Research in Bone Metabolism and Non Skeletal Applications

Bone Metabolism in Animal Models

Preclinical investigations have consistently demonstrated clodronate's potent inhibitory effects on bone resorption.

In vivo animal models have shown that clodronate disodium (B8443419) can inhibit bone lysis induced by various tumor models. hres.ca This anti-osteolytic property is crucial in the context of bone metastases, where tumor cells stimulate osteoclast activity, leading to bone destruction. ascopubs.org Studies indicate that clodronate's beneficial effects on bone metastases likely stem from its antiosteolytic properties rather than a direct impact on soft tissue tumors. ascopubs.org

Clodronate directly targets osteoclasts, the cells responsible for bone resorption. High doses of clodronate have been shown to reduce the number of tumor-induced osteoclasts, thereby inhibiting bone resorption without adversely affecting bone formation or mineralization. hres.ca The mechanism involves the intracellular metabolism of clodronate to a non-hydrolyzable ATP analog, AppCCl2p, which induces osteoclast apoptosis. nih.govmedkoo.com While some bisphosphonates can increase osteoclast numbers but reduce their functional activity, clodronate has been observed to decrease the number of osteoclasts in some models. oup.comnih.gov In vitro studies using co-cultures of osteoblasts and osteoclasts have shown that clodronate can significantly diminish osteoclast activity while supporting increased osteoblast activity. nih.gov

Preclinical studies have demonstrated that clodronate can prevent the reduction of bone strength at pharmacological doses. hpra.ie In ovariectomized rats, a model for postmenopausal osteoporosis, clodronate inhibits bone resorption. hpra.ie Long-term administration in rats has shown beneficial effects on bone, with an increase in cortical bone mineral density (BMD) in the vertebrae. researchgate.net There is also evidence that clodronate may not only prevent osteolysis but also increase bone mass and strength. hres.ca However, a study in exercising juvenile sheep did not find measurable effects of clodronate on bone mineral density, which may be related to the lower dose used in large animals. scite.airesearchgate.netnih.gov

Animal ModelFindingReference
Ovariectomized RatsInhibited bone resorption. hpra.ie
Rats (Long-term)Increased cortical bone mineral density in vertebrae. researchgate.net
Exercising Juvenile SheepNo measurable effect on bone mineral density. scite.airesearchgate.netnih.gov

Clodronate influences various parameters of bone remodeling. Histomorphometrical analysis in rats has shown an increased trabecular number in the vertebra with therapeutic doses. researchgate.net In mouse models, clodronate treatment led to a 1.3- to 1.6-fold increase in trabecular bone volume, primarily due to an increased trabecular number and decreased trabecular spacing. oup.com However, a study in exercising juvenile sheep noted that while there were changes in bone microstructure over time, such as increased bone volume fraction and trabecular thickness, these were not attributed to the clodronate treatment. researchgate.netnih.gov

Animal ModelParameterEffectReference
RatsTrabecular Number (Vertebra)Increased researchgate.net
MiceTrabecular Bone VolumeIncreased (1.3-1.6 fold) oup.com
MiceTrabecular NumberIncreased oup.com
MiceTrabecular SpacingDecreased oup.com
Exercising Juvenile SheepBone MicrostructureNo measurable effect from treatment researchgate.netnih.gov

Studies in growing rats have investigated the effects of clodronate on the developing skeleton. High doses can cause a broadening of the long bone metaphyses. hpra.ie Research focusing on the primary spongiosa, the initial trabecular bone network formed from the growth plate, found that clodronate treatment affects its structure but has little effect on the activity of the growth plate cartilage itself and does not significantly impact longitudinal bone growth. madridge.org Specifically, clodronate was found to decrease cell proliferation in the primary spongiosa but not in the chondrocytes of the growth plate. madridge.org In a study on chronic antigen-induced arthritis in rats, clodronate did not prevent the decrease in trabecular bone volume in the primary spongiosa but did prevent bone loss in the secondary spongiosa. nih.gov

Effects on Bone Remodeling Parameters and Microstructure

Anti-inflammatory and Analgesic Mechanisms in Preclinical Studies

Beyond its effects on bone, preclinical research has uncovered anti-inflammatory and analgesic properties of clodronate. In animal models of arthritis, clodronate has been shown to reduce the number of swollen joints, an effect comparable to indomethacin. biolifesas.org It has demonstrated the ability to inhibit inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), as well as nitric oxide. biolifesas.orgclinicaterapeutica.it This anti-inflammatory action is partly attributed to its effects on macrophages. clinicaterapeutica.it Furthermore, preclinical data have indicated that intravenous clodronate possesses a prolonged peripheral anti-nociceptive activity in mice, suggesting a potential central analgesic mechanism. biolifesas.org

In Vitro and In Vivo Anti-inflammatory Effects

Clodronate disodium has demonstrated notable anti-inflammatory properties in various preclinical studies. The compound has been shown to be effective in modulating macrophage activation and reducing the production of key inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.gov Research also indicates its ability to decrease levels of nitric oxide, cyclooxygenase 2, and prostaglandin (B15479496) E. nih.gov

A significant mechanism contributing to its anti-inflammatory action is the induction of apoptosis (programmed cell death) in macrophages. merckmillipore.com When encapsulated in liposomes, clodronate is effectively delivered to phagocytic cells like macrophages, leading to their depletion. This effect has been observed in rat peritoneal macrophages in vivo. merckmillipore.com Furthermore, clodronate can inhibit matrix metalloproteinases, a group of enzymes involved in tissue degradation during inflammation, through its capacity to chelate zinc. nih.gov

In animal models, these cellular effects translate to tangible anti-inflammatory outcomes. In a rat model of adjuvant-induced arthritis, clodronate was able to diminish the number of swollen joints with an efficacy comparable to the non-steroidal anti-inflammatory drug indomethacin. nih.gov Similarly, in a rat model of experimental periodontitis, a disease characterized by inflammation and bone loss, this compound demonstrated both anti-inflammatory and bone-sparing activities.

Mechanisms of Analgesic Action: Role of ATP Release Inhibition

The analgesic effects of this compound are primarily linked to its potent and selective inhibition of the vesicular nucleotide transporter (VNUT). researchgate.netaacrjournals.orgscientificlabs.co.uk VNUT is responsible for loading adenosine (B11128) triphosphate (ATP) into synaptic vesicles, a crucial step for purinergic signaling, which plays a significant role in pain transmission. By inhibiting VNUT, clodronate effectively blocks the vesicular release of ATP from neurons, thereby attenuating neuropathic and inflammatory pain. nih.govresearchgate.netscientificlabs.co.uk The concentration of clodronate required to inhibit VNUT by 50% (IC50) has been measured at a potent 15.6 nM. aacrjournals.org

This mechanism was further elucidated in studies with VNUT-deficient mice, which showed reduced sensitivity to neuropathic and inflammatory pain, and in which the analgesic effects of clodronate were absent, confirming VNUT as its primary target for pain relief. researchgate.net In addition to its effects on ATP, some research suggests clodronate may also enter neurons and inhibit the transport of glutamate (B1630785), another key neurotransmitter in pain pathways. nih.gov

Within osteoclasts and macrophages, clodronate is metabolized into a non-hydrolyzable ATP analog, adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl2p). merckmillipore.comnih.gov This metabolite disrupts essential ATP-dependent intracellular processes, ultimately inducing apoptosis in these cells, which can also contribute to the reduction of inflammatory pain. merckmillipore.comnih.gov

Modulation of Joint Inflammation and Synoviocyte Activity in Experimental Arthritis Models

This compound has been shown to effectively modulate inflammatory processes within joints in various experimental arthritis models. Its action in these models is largely attributed to its effect on macrophages, which are key players in the pathogenesis of arthritis. In animal models of antigen- and adjuvant-induced arthritis, clodronate has been shown to ameliorate the condition. nih.gov

The use of liposome-encapsulated clodronate has been a particularly effective strategy in these models. This formulation targets synovial macrophages, inducing cytotoxicity and leading to the depletion of the synovial lining cells that contribute to inflammation and joint destruction. nih.govnih.gov In a rat model of adjuvant arthritis, clodronate administration reduced joint swelling. nih.gov Furthermore, when administered via intra-articular injection in patients with rheumatoid arthritis prior to knee replacement surgery, clodronate-containing liposomes resulted in depleted macrophage populations and a decreased expression of adhesion molecules within the synovial tissue. nih.gov

Anti-tumor and Anti-angiogenic Investigations in Preclinical Models

Inhibition of Cancer Cell Invasion, Adhesion, and Migration

Preclinical investigations have identified this compound's potential to interfere with key processes in cancer metastasis. It has been shown to be an efficient inhibitor of the invasion, adhesion, and migration of PC-3 prostate cancer cells, with an IC50 of 100 nM for these effects. merckmillipore.comscientificlabs.co.uk

The compound's activity against various cancer cell lines has been explored, showing some efficacy in reducing the survival of MDA-MB-435S breast cancer cells and inhibiting the growth of several thyroid cancer cell lines in a dose-dependent manner. nih.goviiarjournals.org However, its direct cytotoxic activity against many cancer cell lines, including melanoma, is considered minimal when used alone, likely due to low cell permeability. aacrjournals.orgnih.gov To overcome this limitation, a bisphosphonamidate prodrug of clodronate was developed. This prodrug demonstrated significantly increased activity and the ability to inhibit proliferation and induce apoptosis in melanoma cell lines, highlighting a potential strategy to enhance its anti-cancer effects. aacrjournals.orgnih.gov

Suppression of Tumor Growth in Murine Models

In various murine cancer models, clodronate has demonstrated significant anti-tumor activity. In orthotopic mouse models of ovarian cancer, treatment with clodronate led to substantial decreases in both tumor weight and the number of tumor nodules. nih.govnih.gov For instance, in the ID8-VEGF ovarian cancer model, clodronate-treated mice experienced an 80.2% reduction in tumor weight. nih.gov

The use of liposome-encapsulated clodronate (clodrolip) has been particularly effective. In murine F9 teratocarcinoma and human A673 rhabdomyosarcoma models, clodrolip treatment resulted in the depletion of tumor-associated macrophages (TAMs) and led to a significant inhibition of tumor growth, ranging from 75% to over 92%. researchgate.netnih.gov In a breast cancer model, the transient depletion of TAMs with clodronate was sufficient to decrease the formation of lung metastases. thno.org Furthermore, a clodronate prodrug demonstrated a notable anti-tumor effect in a melanoma xenograft model. aacrjournals.org

Table 1: Effect of Clodronate on Tumor Growth in Murine Models
Cancer ModelClodronate FormulationKey FindingReference
ID8-VEGF Ovarian CancerClodronate80.2% decrease in tumor weight nih.gov
SKOV3ip1 Ovarian CancerClodronate69.9% decrease in tumor weight nih.gov
F9 TeratocarcinomaLiposomal Clodronate (Clodrolip)75% to >92% inhibition of tumor growth researchgate.netnih.gov
A673 RhabdomyosarcomaLiposomal Clodronate (Clodrolip)82% decrease in tumor volume nih.gov
4T1 Breast CancerClodronateReduced lung metastasis formation thno.org
SK-Mel-5 Melanoma XenograftClodronate ProdrugSignificant tumor growth inhibition aacrjournals.org

Inhibition of Angiogenesis: Effects on Endothelial Cells and Cytokine Secretion

Clodronate is recognized as a potent inhibitor of tumor angiogenesis, the process by which tumors develop their own blood supply. nih.govnih.gov Its anti-angiogenic effects are multifaceted, targeting various cells and signaling molecules within the tumor microenvironment. nih.govtandfonline.com

In vitro studies have shown that clodronate inhibits the growth of endothelial cells and disrupts their ability to form capillary-like structures. nih.govtandfonline.com A key mechanism is the inhibition of pro-angiogenic cytokine secretion. Clodronate treatment resulted in a significant decrease in the secretion of IL-6 and IL-8 by endothelial cells and a reduction in Fibroblast Growth Factor-2 (FGF-2) secretion by macrophages. nih.govtandfonline.com By depleting TAMs, which are a major source of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), liposomal clodronate drastically reduces blood vessel density within tumors. researchgate.netnih.gov This disruption of the tumor vasculature is a critical component of its tumor-limiting capabilities. nih.gov

Table 2: Effect of Clodronate on Pro-Angiogenic Cytokine Secretion
Cell TypeCytokineEffect of ClodronateReference
Endothelial CellsInterleukin-6 (IL-6)52.1% decrease in secretion nih.govtandfonline.com
Endothelial CellsInterleukin-8 (IL-8)61.9% decrease in secretion nih.govtandfonline.com
MacrophagesFibroblast Growth Factor-2 (FGF-2)24.0% decrease in secretion nih.govtandfonline.com

Influence on Tumorigenesis and Microenvironment (e.g., Gut Microbiota in Colon Cancer Models)

Preclinical research has extensively investigated the effects of this compound, particularly when encapsulated in liposomes, on tumor growth and the complex tumor microenvironment. A primary mechanism of action identified is the depletion of tumor-associated macrophages (TAMs), which are critical components of the tumor microenvironment known to promote tumor progression, angiogenesis, and metastasis. nih.govresearchgate.netmdpi.com

Studies across various preclinical cancer models have demonstrated that the clodronate-induced depletion of TAMs leads to significant anti-tumor effects. researchgate.netmdpi.com In murine models of F9 teratocarcinoma and human A673 rhabdomyosarcoma, treatment with clodronate liposomes resulted in a substantial inhibition of tumor growth, ranging from 75% to over 92%. researchgate.netuzh.ch This inhibition was accompanied by a drastic reduction in blood vessel density within the tumor tissue, highlighting an anti-angiogenic effect. researchgate.netuzh.ch The depletion of specific macrophage populations, such as F4/80+ and MOMA-1+ cells, was confirmed through immunohistologic evaluation. researchgate.netuzh.ch

In models of ovarian cancer, clodronate treatment significantly decreased tumor size, the number of tumor nodules, the density of TAMs, and tumor capillary density. nih.govtandfonline.comnih.gov Beyond macrophage depletion, clodronate was also found to inhibit the secretion of pro-angiogenic cytokines by both endothelial cells and macrophages. nih.govnih.gov Specifically, it led to a decrease in Interleukin-6 (IL-6) and Interleukin-8 (IL-8) secretion from endothelial cells and a reduction in Fibroblast growth factor-2 (FGF-2) from macrophages. nih.gov

Table 1: Effects of Clodronate in Preclinical Ovarian Cancer Models

Parameter MeasuredFindingSource
Tumor Size & NodulesSignificantly decreased nih.govtandfonline.comnih.gov
Tumor-Associated Macrophages (TAMs)Density significantly decreased nih.govnih.gov
Tumor Capillary DensitySignificantly decreased nih.govnih.gov
Endothelial Cell Cytokine Secretion52.1% decrease in IL-6; 61.9% decrease in IL-8 nih.gov
Macrophage Cytokine Secretion24.0% decrease in FGF-2 nih.gov

Research in a urethane-induced mouse lung adenocarcinoma model further supports these findings, where liposomal clodronate treatment depleted alveolar macrophages by over 50% and reduced the tumor burden by 50%.

A significant area of investigation has been the influence of clodronate on the tumor microenvironment in colorectal cancer (CRC), with a specific focus on the interplay with gut microbiota. nih.gov In an azoxymethane/dextran sodium sulfate (B86663) (AOM/DSS) mouse model of CRC, administering clodronate liposomes to deplete macrophages during late-stage tumorigenesis led to a marked reduction in tumor formation. nih.govphysiology.org

The key findings from this model were a roughly 36% decrease in the total number of polyps, with a specific and significant 36% reduction in large polyps (≥1 mm). nih.govnih.gov This effect on tumor growth was associated with profound changes in the tumor microenvironment. nih.gov There was a decrease in the gene expression of macrophage markers like EMR1 and F4/80 in both colon and polyp tissue. nih.gov Furthermore, the treatment reduced the expression of markers associated with both M1 macrophages (IL-6) and M2 macrophages (Interleukin-13, Interleukin-10, TGFβ, CCL17). nih.govnih.gov This indicates a broad impact on the macrophage population that supports tumors. The treatment also diminished the activation of key transcription factors and signaling pathways linked to CRC progression, including STAT3, p38 MAPK, and ERK. nih.govnih.gov

Crucially, the depletion of macrophages with clodronate was found to alter the gut microbiota profile. nih.gov The treatment led to an increased relative abundance of the Firmicutes phylum. nih.govphysiology.org Specifically, there were increases in the Lactobacillaceae and Clostridiaceae families, which have been linked in other studies to a reduced risk of colorectal cancer. nih.govnih.gov These findings suggest that clodronate's anti-tumor effects in the colon may be mediated not only by directly depleting macrophages but also by reshaping the gut microbiota towards a less pro-tumorigenic composition. nih.gov

Table 2: Detailed Research Findings of Clodronate in a Preclinical Colon Cancer Model (AOM/DSS)

CategoryParameterResult of Clodronate TreatmentSource
TumorigenesisTotal Polyp Number~36% decrease nih.govnih.gov
Large Polyps (≥1 mm)~36% decrease nih.govnih.gov
Microenvironment (Macrophage Markers)General Markers (EMR1, F4/80)Gene expression decreased nih.gov
M1-associated Marker (IL-6)Expression decreased nih.govnih.gov
M2-associated Markers (IL-13, IL-10, TGFβ, CCL17)Expression decreased nih.govnih.gov
Microenvironment (Signaling)Transcription Factors / Signaling PathwaysDecreased STAT3, p38 MAPK, and ERK signaling nih.govnih.gov
Gut MicrobiotaPhylum LevelIncreased relative abundance of Firmicutes nih.govphysiology.org
Family LevelIncreased abundance of Lactobacillaceae and Clostridiaceae nih.govnih.gov

Comparative Academic Analyses with Other Bisphosphonates

Differentiating Mechanisms of Action: Non-Nitrogenous vs. Nitrogenous Bisphosphonates

The primary distinction between clodronate and N-BPs lies in their molecular mechanisms of action within osteoclasts, the cells responsible for bone breakdown. patsnap.comnews-medical.net This divergence in pathways accounts for the observed differences in potency and cellular effects.

Non-Nitrogenous Bisphosphonates (e.g., Clodronate, Etidronate):

Clodronate and other non-N-BPs, such as etidronate, function by being metabolized into cytotoxic analogs of adenosine (B11128) triphosphate (ATP). nih.goviorg.co.in Once internalized by osteoclasts through endocytosis, clodronate is converted into a non-hydrolyzable ATP analog, adenosine 5'-(β,γ-dichloromethylene)triphosphate (AppCCl2p). patsnap.comaacrjournals.org This metabolite accumulates within the osteoclasts and interferes with vital ATP-dependent cellular processes. patsnap.com A key target of AppCCl2p is the mitochondrial ADP/ATP translocase, a critical component for cellular energy transfer. aacrjournals.org By inhibiting this translocase, the metabolite disrupts mitochondrial function, leading to a collapse of the mitochondrial membrane potential and ultimately inducing osteoclast apoptosis (programmed cell death). patsnap.com This reduction in the number and activity of osteoclasts curtails bone resorption. patsnap.com

Nitrogenous Bisphosphonates (e.g., Alendronate, Risedronate, Zoledronate):

In contrast, the more potent N-BPs are not metabolized into ATP analogs. Their mechanism centers on the inhibition of a key enzyme in the mevalonate (B85504) pathway: farnesyl pyrophosphate synthase (FPPS). news-medical.netnih.gov This pathway is crucial for the production of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov These lipids are essential for a post-translational modification process called prenylation, which involves the attachment of these lipid groups to small GTPase signaling proteins (e.g., Ras, Rho, Rac). iorg.co.inaap.org

The proper functioning and subcellular localization of these small GTPases are vital for maintaining the osteoclast's cytoskeleton, including the formation of the ruffled border, which is necessary for bone resorption. orthobullets.com By inhibiting FPPS, N-BPs disrupt the prenylation of these proteins, leading to cytoskeletal disorganization, loss of the ruffled border, and inactivation of the osteoclast. nih.govorthobullets.com While N-BPs can also induce osteoclast apoptosis, this is not considered their primary mechanism for inhibiting bone resorption. nih.gov

Table 1: Differentiating Mechanisms of Action

Feature Clodronate Disodium (B8443419) (Non-Nitrogenous) Nitrogenous Bisphosphonates
Primary Target Intracellular metabolism to cytotoxic ATP analogs nih.goviorg.co.in Farnesyl Pyrophosphate Synthase (FPPS) enzyme news-medical.netnih.gov
Molecular Action Formation of AppCCl2p, a non-hydrolyzable ATP analog patsnap.comaacrjournals.org Inhibition of the mevalonate pathway news-medical.net
Cellular Consequence Inhibition of mitochondrial ADP/ATP translocase, leading to apoptosis aacrjournals.org Disruption of protein prenylation and small GTPase function iorg.co.innih.gov
Effect on Osteoclast Induction of apoptosis is the primary mechanism nih.govaacrjournals.org Inhibition of function (e.g., ruffled border formation); apoptosis is a secondary effect nih.govorthobullets.com

Differential Analgesic Responses in Preclinical Pain Models

Recent preclinical research has uncovered interesting differences in the analgesic effects of non-N-BPs and N-BPs, suggesting mechanisms independent of their primary anti-resorptive actions.

Studies in mouse models have shown that clodronate and etidronate can exert analgesic effects in inflammatory and neuropathic pain models. jst.go.jpbiolifesas.org One proposed mechanism for this effect is the inhibition of vesicular nucleotide transporters (VNUT), also known as SLC17A9. biolifesas.org By inhibiting the release of ATP from neurons, which acts as a pain transmitter, clodronate may attenuate pain signaling. biolifesas.org Further research suggests that clodronate and etidronate might enter neurons via phosphate (B84403) transporters (SLC20/34) and then inhibit the SLC17-mediated transport of glutamate (B1630785) and/or ATP, thereby reducing pain transmission. jst.go.jpjst.go.jp

In contrast, N-BPs are reported to sometimes cause musculoskeletal pain as a side effect. jst.go.jp Preclinical studies have also indicated that N-BPs can have inflammatory effects, which can be mitigated by co-administration of non-N-BPs like clodronate. jst.go.jp The analgesic effects of clodronate and etidronate appear to be independent of the FPPS inhibition that characterizes N-BPs, highlighting a distinct pharmacological profile. jst.go.jp

Comparative Effects on Cellular Models and Co-Cultures

In vitro studies using various cell models further illuminate the differences between clodronate and N-BPs.

In osteoclast cultures, the effects align with their known mechanisms of action. Clodronate induces widespread apoptosis, leading to a reduction in cell numbers. aacrjournals.org N-BPs, at concentrations that effectively inhibit resorption, primarily cause disruption of the actin cytoskeleton and loss of the ruffled border, with apoptosis occurring at higher concentrations or after prolonged exposure. nih.gov

Interestingly, some research suggests that the actions of certain N-BPs on bone resorption may not be solely explained by FPPS inhibition. For example, the anti-resorptive effect of pamidronate was only partially reversed by the addition of geranylgeraniol (B1671449) (GGOH), the downstream product of the inhibited enzyme, suggesting the involvement of additional mechanisms. nih.gov

In studies involving other cell types, such as macrophages, clodronate (often delivered via liposomes) is well-known to induce apoptosis, a property utilized in experimental immunology to deplete macrophage populations. biolifesas.org The cytotoxic ATP analog formed from clodronate is effective in these phagocytic cells. N-BPs can also affect other cells that express the mevalonate pathway, but their primary in vivo target remains the osteoclast due to the high affinity of bisphosphonates for bone mineral. aacrjournals.org

Advanced Methodological Approaches in Clodronate Disodium Research

In Vitro Cellular Models for Mechanistic Elucidation

In vitro models provide a controlled environment to dissect the molecular and cellular effects of clodronate disodium (B8443419). These systems are instrumental in understanding the direct actions of the compound on specific cell types involved in bone remodeling and associated processes.

Isolated Osteoclast and Macrophage Cultures

Isolated cultures of osteoclasts and macrophages have been fundamental in revealing the primary mechanism of clodronate. Unlike nitrogen-containing bisphosphonates, clodronate is metabolized within these cells into a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP), identified as adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl2p). patsnap.comdrugbank.com This metabolite is cytotoxic, accumulating within the osteoclasts and macrophages and disrupting essential ATP-dependent intracellular processes. patsnap.com

The accumulation of AppCCl2p inhibits the mitochondrial ADP/ATP translocase, a critical component for cellular energy metabolism. patsnap.com This inhibition leads to a depletion of intracellular ATP and the accumulation of a toxic ATP analog, ultimately inducing apoptosis (programmed cell death) in both osteoclasts and macrophages. patsnap.com Studies using isolated osteoclasts have demonstrated that clodronate treatment leads to a dose-dependent inhibition of bone resorption. oup.com Furthermore, research on macrophage cell lines, such as J774 cells, has shown that liposome-encapsulated clodronate is particularly effective at inducing cell death, a technique often used for selective macrophage depletion in experimental models.

Cell TypeKey Mechanism of Clodronate DisodiumObserved Effects
Osteoclasts Metabolized to AppCCl2p, a toxic ATP analog. patsnap.comInhibition of mitochondrial ADP/ATP translocase, induction of apoptosis, reduced bone resorption. patsnap.comoup.com
Macrophages Metabolized to AppCCl2p, a toxic ATP analog. patsnap.comInduction of apoptosis, depletion of macrophage populations in culture.

Co-culture Systems for Bone Remodeling Unit Studies

To simulate the complex interactions within the bone remodeling unit, researchers utilize co-culture systems, most commonly involving osteoblasts (bone-forming cells) and osteoclasts. These models are invaluable for studying the net effect of compounds like clodronate on the balance between bone formation and resorption.

In a co-culture system using silk-hydroxyapatite films, clodronate was found to decrease the metabolic activity of osteoclasts significantly. Interestingly, even at concentrations high enough to diminish osteoclast activity by 90%, clodronate supported increased metabolic activity in osteoblasts. This suggests a differential effect on the two primary cell types involved in bone remodeling.

These co-culture models allow for the assessment of various parameters over extended periods, including metabolic activity, calcium deposition, and alkaline phosphatase (ALP) activity, providing a more comprehensive understanding of how clodronate influences the entire bone remodeling process.

Endothelial Cell Assays

The influence of clodronate extends beyond bone cells, with research indicating effects on endothelial cells, which are critical for angiogenesis (the formation of new blood vessels). Angiogenesis is a process linked to bone turnover and tumor growth.

In vitro assays using endothelial cells have shown that clodronate can directly impair key angiogenic processes. Treatment with clodronate resulted in a significant decrease in endothelial cell migration and inhibited the formation of capillary-like tubes in 3D gel assays. Furthermore, clodronate was found to inhibit the secretion of pro-angiogenic cytokines by endothelial cells. In studies on rat mesenteric endothelial cells, nanomolar concentrations of clodronate were shown to inhibit adenosine deaminase activity, leading to an accumulation of adenosine, a molecule with various physiological effects.

Assay TypeEffect of this compoundResearch Finding
Endothelial Cell Migration InhibitionResulted in a 64.7% decrease in migration relative to controls.
Capillary-like Tube Formation InhibitionDecreased the ability of endothelial cells to form network structures.
Cytokine Secretion InhibitionInhibited the secretion of pro-angiogenic cytokines by endothelial cells.
Adenosine Metabolism InhibitionInhibited adenosine deaminase, leading to adenosine accumulation.

In Vivo Animal Models for Biological Effect Assessment

Rodent Models (Rats, Mice)

Rodent models have been extensively used in bisphosphonate research. In rats, clodronate has been shown to effectively inhibit bone resorption. These models have confirmed the in vitro findings that clodronate acts by reducing the number of osteoclasts. Studies in rats have also been critical in establishing the pharmacokinetic profile of clodronate, noting its low intestinal absorption and its rapid clearance from the blood, with significant binding to bone tissue.

Large Animal Models (Sheep, Horses)

Large animal models are particularly valuable for orthopedic research due to their skeletal size and physiology, which more closely resemble humans.

Sheep: The sheep model has been identified as a reliable orthopedic model and has been used to study the effects of clodronate, often as a model for exercising horses. mdpi.comivis.org Research in juvenile, exercising sheep aimed to determine the effects of intramuscular clodronate on bone turnover, bone mineral density, and microstructure. scite.ainih.gov One study found that clodronate did not produce measurable effects on bone metabolism markers or bone microstructure in these young, active animals at the doses tested. scite.airesearchgate.net This lack of a significant antiresorptive effect was suggested to be potentially dose-dependent. researchgate.net Pharmacokinetic studies have demonstrated that the behavior of clodronate in juvenile sheep is similar to that in horses, supporting the use of sheep as a relevant preclinical model. nih.gov

Horses: In horses, this compound is approved for the control of clinical signs associated with navicular syndrome. drugs.comoup.com Research in this species has provided key insights into the compound's effects in a large, athletic animal. Studies have shown that while clodronate can significantly improve lameness, it does not always cause corresponding changes in systemic bone turnover markers. mdpi.comresearchgate.net This has led to suggestions that clodronate may have analgesic effects separate from its bone-resorption-inhibiting properties. mdpi.com Investigations in yearling horses found that clodronate administration did not significantly affect endocrine regulators of calcium or physical growth parameters over a 168-day trial. oup.com The long residence time of clodronate in bone has been documented in horses, with the compound being detectable in bone samples long after administration. mdpi.com

Animal ModelKey Research FocusSelected Findings
Rats Pharmacokinetics, mechanism of actionConfirmed inhibition of osteoclasts and bone resorption.
Sheep Model for juvenile, exercising horsesPharmacokinetics are similar to horses; nih.gov no significant effect on bone metabolism markers at tested doses. scite.airesearchgate.net
Horses Navicular syndrome, lameness, bone turnoverImproves lameness, often without altering bone turnover markers; mdpi.comresearchgate.net no significant impact on calcium-regulating hormones in yearlings. oup.com

Biochemical and Molecular Biology Techniques

The investigation of this compound's effects at the cellular and molecular level relies on a sophisticated array of biochemical and molecular biology techniques. These methods enable researchers to elucidate the compound's mechanism of action, track its metabolic fate, and quantify its impact on biological systems, particularly bone remodeling.

Analysis of Serum Bone Biomarkers

The in vivo effects of this compound on bone metabolism are frequently assessed by monitoring changes in serum bone biomarkers. These markers provide a non-invasive window into the dynamic processes of bone formation and resorption.

Studies in various animal models have utilized these biomarkers to understand the pharmacological impact of clodronate. For instance, research in horses has shown that a single administration of clodronate can lead to a significant decrease in the concentration of tartrate-resistant acid phosphatase isoform 5b (TRAcP5B), a marker of osteoclast activity. nih.govresearchgate.net Conversely, the same studies have reported that concentrations of C-terminal telopeptide of type I collagen (CTX-I), another resorption marker, were significantly higher in both clodronate-treated and control groups, suggesting complex regulatory feedback mechanisms or influences from other physiological factors like exercise. nih.govresearchgate.net

In a study on juvenile sheep, this compound did not produce measurable effects on the skeleton. However, serum bone biomarkers did show changes over time, with increases in bone formation markers and decreases in some bone resorption markers, though these changes were attributed to growth and exercise rather than a direct treatment effect. researchgate.netscite.ainih.gov These conflicting reports highlight the complexity of interpreting biomarker data and the potential for species-specific or age-related differences in the response to clodronate. researchgate.net

Table 1: Effect of this compound on Serum Bone Biomarkers in Equine Studies

Biomarker Effect Observed in Treated Group Study Reference
CTX-1 Significantly higher concentrations relative to baseline nih.govresearchgate.net
TRAcP5B Significantly lower concentrations relative to baseline nih.govresearchgate.net
Osteocalcin Increased concentrations researchgate.net

Assessment of Intracellular ATP Levels

A cornerstone of clodronate's mechanism of action is its influence on cellular energy metabolism, specifically within osteoclasts. patsnap.com Clodronate, a non-nitrogen-containing bisphosphonate, is metabolized inside osteoclasts into a non-hydrolyzable analog of adenosine triphosphate (ATP), identified as AppCCl₂p. patsnap.comnih.govmerckmillipore.comnih.gov This toxic metabolite accumulates within the cells and competitively inhibits ATP-dependent intracellular enzymes and processes. patsnap.comnih.gov

Research using a luciferin-luciferase detection system has demonstrated that clodronate treatment of osteoclastic lineage cells leads to a significant downregulation of intracellular ATP within the early hours of exposure. nih.gov Interestingly, these studies also show that the ATP levels can fully recover within 16 hours, and the addition of exogenous ATP to the culture medium can inhibit the biological actions of clodronate, indicating a reversible and competitive nature of its effect. nih.gov Furthermore, clodronate has been identified as a potent inhibitor of the vesicular nucleotide transporter (VNUT), which is responsible for ATP release from cells, suggesting another layer of its influence on purinergic signaling. mdpi.commedchemexpress.combiolifesas.org

Immunofluorescence and Histochemical Staining

Immunofluorescence (IF) and histochemical staining are powerful visualization techniques used to identify and localize specific molecules within tissue sections, providing crucial contextual information for clodronate research. antibody-creativebiolabs.combosterbio.comnih.gov These methods allow for the direct observation of cellular changes, protein expression, and the distribution of specific cell types in response to clodronate treatment.

Immunofluorescence relies on antibodies labeled with fluorescent dyes to bind to specific antigens. antibody-creativebiolabs.comnih.gov In the context of clodronate studies, this technique can be used to identify and quantify osteoclasts and other immune cells within the bone microenvironment. For example, researchers have used immunofluorescence to study the depletion of synovial macrophages after administration of clodronate-containing liposomes in models of rheumatoid arthritis. scite.ai

Histochemical staining employs chemical reactions to visualize specific tissue components. For instance, tartrate-resistant acid phosphatase (TRAP) staining is a classic histochemical method used to identify osteoclasts in bone sections, allowing for the quantification of their numbers as a measure of clodronate's efficacy in inducing apoptosis. These staining techniques are often used in conjunction with morphometric analyses to provide a comprehensive picture of the tissue-level effects of clodronate.

Mass Spectrometry and Nuclear Magnetic Resonance for Metabolite Identification

The identification of clodronate and its metabolites is crucial for understanding its pharmacokinetics and mechanism of action. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the principal analytical tools for this purpose. nih.gov

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity for detecting and quantifying clodronate in biological matrices like blood and urine. nih.govresearchgate.netsilantes.comthermofisher.com This technique has been used to determine the prolonged detection window of clodronate in horses, with the compound being detectable in blood for up to 175 days post-administration. nih.gov Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation of metabolites. researchgate.netijpras.com The fragmentation patterns of bisphosphonate-adenine nucleotide adducts, such as AppCCl₂p, provide definitive identification of these key metabolites formed within cells. researchgate.net

Table 2: Comparison of MS and NMR for Clodronate Metabolite Identification

Feature Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR)
Sensitivity Very high (femtomolar to attomolar range) nih.gov Lower (micromolar range) nih.gov
Primary Use Detection and quantification of known compounds; structural elucidation via fragmentation thermofisher.comijpras.com Structural determination of unknown compounds; quantitative analysis nih.govfrontiersin.org
Sample Prep Often requires chromatography (LC/GC) nih.gov Minimal sample preparation needed nih.gov
Key Finding Detection of clodronate in plasma and urine for extended periods nih.gov Confirmation of the structure of the AppCCl₂p metabolite

Gene Expression Profiling

Gene expression profiling techniques, such as RNA sequencing (RNA-seq) and quantitative real-time polymerase chain reaction (RT-qPCR), are used to measure the activity of thousands of genes at once, providing a global picture of how cells respond to clodronate treatment. wikipedia.org These methods can reveal the molecular pathways affected by the drug, even when the drug itself is no longer detectable. nih.gov

Studies in horses have used RNA-seq to analyze transcriptional changes in peripheral blood mononuclear cells after a single dose of this compound. nih.govresearchgate.net While no single gene was found to be significantly differentially expressed across the entire study period, pathway analysis revealed the upregulation of the p38 MAPK and Ras signaling pathways on day one post-administration. researchgate.net These pathways are known to be important in osteoclast differentiation. researchgate.net

Targeted gene expression analysis has also been employed to investigate potential biomarkers of clodronate use. nih.gov For example, the expression of Cathepsin K (CTSK) and Acid Phosphatase 5 (ACP5), both associated with osteoclast activity, showed a significant effect of time after clodronate administration, suggesting they could serve as long-term biomarkers. nih.govresearchgate.net In studies on myeloma, gene expression profiling has been used to identify patients at high risk of developing bone disease who may not respond well to bisphosphonate treatment, including clodronate. nih.gov

Imaging and Morphometric Analyses

To assess the structural and architectural changes in bone following this compound administration, researchers employ advanced imaging and morphometric analysis techniques. These methods provide quantitative data on bone mineral density and microarchitecture.

Micro-computed tomography (micro-CT) is a high-resolution imaging technique that creates detailed 3D models of bone structure. nih.gov From these models, a variety of morphometric parameters can be calculated. Studies in juvenile sheep have used micro-CT to analyze tuber coxae biopsies, calculating metrics such as bone volume fraction (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp). researchgate.netplos.org In one such study, while clodronate treatment itself did not have a measurable effect, the analysis revealed significant changes in these parameters over time due to growth and exercise, with bone volume fraction and trabecular thickness increasing. researchgate.netnih.govplos.org

Histomorphometry involves the microscopic quantitative analysis of bone tissue from biopsies. nih.gov This technique allows for the direct measurement of cellular and structural parameters on stained tissue sections. It can be used to assess parameters like osteoclast number, bone formation rate, and trabecular volume. researchgate.net In some animal models, clodronate treatment has been associated with an increased trabecular number in vertebrae. researchgate.net However, other studies in horses found that clodronate did not significantly alter bone structure or remodeling parameters as evaluated by dynamic histomorphometry over a 60-day period. nih.gov These analyses are crucial for correlating the biochemical effects of clodronate with tangible changes in the physical structure of bone.

Table 3: Key Morphometric Parameters Assessed in Clodronate Research

Parameter Description Technique Finding in Clodronate Studies Study Reference
Bone Volume Fraction (BV/TV) The fraction of the tissue volume occupied by mineralized bone. micro-CT Increased over time (effect of growth/exercise, not treatment). researchgate.netplos.org
Trabecular Thickness (Tb.Th) The average thickness of the bone trabeculae. micro-CT Increased over time (effect of growth/exercise, not treatment). researchgate.netplos.org
Trabecular Number (Tb.N) The average number of trabeculae per unit length. micro-CT Reduced over time (effect of growth/exercise, not treatment); increased in vertebra in another study. researchgate.netplos.orgresearchgate.net
Trabecular Separation (Tb.Sp) The average distance between trabeculae. micro-CT Increased over time (effect of growth/exercise, not treatment). researchgate.netplos.org
Bone Mineral Density (BMD) The amount of mineral matter per unit volume of bone. micro-CT No significant effect from treatment reported in some large animal models. researchgate.netplos.org

Histomorphometry for Bone Structure and Remodeling

Bone histomorphometry is a quantitative histological method used to analyze bone at the tissue and cellular levels. nih.gov It provides crucial information on bone structure and the dynamics of bone remodeling by measuring various parameters on undecalcified bone biopsies. nih.govmdpi.com This technique often involves the use of fluorochrome labels, such as tetracycline, which are incorporated into newly formed bone at specific time points, allowing for the assessment of dynamic parameters like bone formation rate. mdpi.com

In research on this compound, histomorphometry is applied to understand the compound's mechanism of action at a cellular level. nih.gov For instance, a randomized experimental study investigating the effects of clodronate in clinically normal, young horses over a 60-day period utilized dynamic and static histomorphometry. researchgate.net The results from this study indicated that this compound did not significantly alter parameters of bone formation or resorption. researchgate.net Similarly, a study in juvenile sheep found that clodronate administration had no measurable effects on the skeleton. nih.govresearchgate.net

Clinical trial protocols designed to assess the long-term effects of bisphosphonates, including this compound, also list histomorphometry as a primary outcome measure to evaluate bone quality. clinicaltrials.gov These studies are essential for determining the tissue-level safety and mechanism of action of new therapeutic agents. nih.gov

Below is a table summarizing key histomorphometric parameters used in bone research.

Parameter CategoryParameterAbbreviationDescription
Structural Bone VolumeBV/TVThe percentage of the total tissue volume that is occupied by calcified bone.
Trabecular ThicknessTb.ThThe average thickness of the trabeculae.
Trabecular NumberTb.NThe number of trabeculae per unit length.
Trabecular SeparationTb.SpThe average distance between trabeculae.
Cortical ThicknessCt.ThThe average width of the cortical bone.
Dynamic (Remodeling) Mineralizing SurfaceMS/BSThe percentage of bone surface that is actively mineralizing.
Mineral Apposition RateMARThe rate at which new mineral is deposited on a bone-forming surface.
Bone Formation RateBFR/BSThe amount of new bone formed per unit of bone surface per unit of time.

This table is a representation of standard histomorphometric parameters as described in bone research literature. nih.govunesp.br

Micro-Computed Tomography (Micro-CT) for Bone Architecture

Micro-computed tomography (micro-CT) is a non-destructive, high-resolution imaging technique that provides detailed three-dimensional (3D) visualization and quantification of bone microarchitecture. mdpi.comnih.gov It allows for the analysis of both trabecular and cortical bone, generating precise measurements of architectural parameters that are crucial for understanding bone strength and quality. unesp.brnih.gov

Micro-CT has been a pivotal tool in studies involving this compound. In a study on exercising juvenile sheep, micro-CT was used to analyze tuber coxae biopsies to assess bone microstructure. nih.govresearchgate.net While the study did not find a measurable treatment effect from this compound, it did detect changes in bone volume fraction, trabecular spacing, and thickness over time, which were attributed to growth and exercise. nih.govresearchgate.net Another study in young horses also concluded that clodronate did not significantly alter bone structure parameters as evaluated by micro-CT. researchgate.net

Beyond in vivo studies, micro-CT is utilized to characterize biomaterials. In one such study, researchers developed a 3D printed scaffold containing clodronate intended for osteoporotic bone regeneration. mdpi.commdpi.com Micro-CT analysis confirmed that the scaffolds had a well-organized and repeatable microstructure with a fully interconnected pore network. mdpi.commdpi.com This analysis was critical in verifying the structural integrity and design of the clodronate-loaded composite. mdpi.com Clinical trials also incorporate micro-CT analysis of bone biopsy specimens to measure changes in bone structure, including bone volume, connectivity, and trabecular and cortical width, following long-term bisphosphonate therapy. clinicaltrials.gov

The following table details key architectural parameters obtained through micro-CT analysis in bone research.

ParameterAbbreviationDescriptionResearch Application with Clodronate
Bone Volume Fraction BV/TVThe ratio of bone volume to the total volume of the region of interest. nih.govAssessed in juvenile sheep, showing no significant effect from clodronate. nih.govresearchgate.net
Trabecular Thickness Tb.ThThe mean thickness of the trabeculae. nih.govMeasured in juvenile sheep; changes were attributed to growth/exercise rather than clodronate. nih.govresearchgate.net
Trabecular Separation Tb.SpThe mean distance between trabeculae. nih.govEvaluated in juvenile sheep, with no measurable effect from clodronate. nih.govresearchgate.net
Trabecular Number Tb.NThe number of trabeculae per unit length. nih.govFound to be reduced over time in juvenile sheep, but not as an effect of clodronate. nih.govresearchgate.net
Connectivity Density Conn.DA measure of the degree of connection between trabeculae within the bone structure. nih.govA key parameter for assessing structural integrity in bone studies. nih.govclinicaltrials.gov
Porosity -The percentage of void space in a solid.Measured in 3D printed scaffolds, unaffected by the inclusion of clodronate. mdpi.com
Pore Size -The average diameter of the pores within a structure.Characterized in clodronate-loaded scaffolds to ensure proper architecture for cell growth. mdpi.com

This table summarizes key micro-CT parameters and findings from the cited research. nih.govresearchgate.netclinicaltrials.govmdpi.com

Future Avenues and Unexplored Research Directions for Clodronate Disodium

Elucidation of Residual Mechanistic Ambiguities

Furthermore, the extent and significance of clodronate's direct effects on other cell types, such as osteoblasts, osteocytes, and mesenchymal stem cells, require more profound investigation. researchgate.net Understanding these residual ambiguities is crucial for optimizing its use and uncovering new therapeutic possibilities.

Long-Term Impacts on Skeletal Development and Growth Plate Dynamics in Juvenile Organisms

The use of bisphosphonates in juvenile populations presents a unique set of questions, primarily concerning the long-term effects on skeletal growth and development. nih.govnih.gov Research in this area has yielded varied results, highlighting the need for further investigation.

A study in rapidly growing mice demonstrated that clodronate, unlike nitrogen-containing bisphosphonates like alendronate and pamidronate, did not significantly alter the number of hypertrophic chondrocytes and resulted in fewer changes to the growth plate. nih.gov Conversely, long-term administration in growing rats showed that a high dose of clodronate could decrease the longitudinal growth rate of the femur. nih.gov Interestingly, a recent study using a juvenile sheep model found that a low dose of clodronate had no measurable effects on bone metabolism, density, or strength, suggesting that its effects may be dose-dependent. nih.govresearchgate.netresearchgate.net The researchers in the sheep study proposed that further investigation is needed to see if low doses could be used for analgesia in active, young populations without negatively impacting bone development. nih.govresearchgate.net

Future research must systematically evaluate the long-term consequences of clodronate exposure on growth plate dynamics, final bone architecture, and biomechanical integrity in juvenile organisms.

Table 1: Research Findings on Clodronate Effects in Juvenile Animal Models

Animal Model Key Findings Implications for Future Research Citation(s)
Rapidly Growing Mice Clodronate did not alter the number of hypertrophic chondrocytes per column, unlike nitrogen-containing bisphosphonates. Investigation into the differential effects of bisphosphonate classes on the growth plate. nih.gov
Growing Rats High doses decreased femur longitudinal growth rate; low doses beneficially increased bone mass and strength. Dose-response studies to identify a therapeutic window that maximizes benefits while minimizing growth inhibition. nih.gov

| Juvenile Sheep | Low doses produced no measurable effects on bone metabolism, density, or strength. | Exploration of low-dose clodronate for non-resorptive indications (e.g., analgesia) in juvenile populations. | nih.govresearchgate.netresearchgate.net |

Refinement of Analgesic Mechanisms and Non-Bone Related Biological Effects

Clodronate is recognized for possessing analgesic and anti-inflammatory properties that may extend beyond its effects on bone resorption. researchgate.netwikipedia.orgbiolifesas.org The refinement of these mechanisms is a key area for future research. A significant breakthrough has been the identification of clodronate as an inhibitor of the vesicular nucleotide transporter (VNUT), which prevents the release of ATP from nerve cells and is implicated in reducing neuropathic and inflammatory pain. mdpi.commedchemexpress.com

Additionally, clodronate has been shown to inhibit the production of pro-inflammatory mediators, such as nitric oxide, from macrophages and reduce levels of cytokines like IL-1β and TNF-α. wikipedia.orgjpmsonline.com This suggests a direct modulatory effect on inflammatory cells. Future studies should aim to precisely delineate the signaling pathways involved in these analgesic and anti-inflammatory effects and determine their clinical relevance in pain states not directly associated with bone turnover, such as certain types of arthritis. biolifesas.org

Novel Therapeutic Targets and Applications in Inflammatory and Oncological Pathologies

The ability of clodronate, particularly when encapsulated in liposomes, to deplete macrophage populations has opened up novel therapeutic avenues in inflammation and oncology. nih.govresearchgate.net

Inflammatory Pathologies: Research models have successfully used liposomal clodronate to study the role of macrophages in conditions like rheumatoid arthritis, pulmonary fibrosis, and cigarette smoke-induced inflammation. nih.govnih.govfrontiersin.org Its ability to inhibit ATP release via VNUT has also been suggested as a novel therapeutic strategy for atopic dermatitis by restoring skin barrier function and reducing inflammation. mdpi.com Further exploration of clodronate for specific, non-skeletal inflammatory diseases is a promising research direction. biolifesas.org

Oncological Pathologies: Beyond its established use in treating bone metastases, clodronate is being investigated for its potential to modify the tumor microenvironment. e-century.usresearchgate.net Liposomal clodronate can deplete tumor-associated macrophages (TAMs), which are known to promote tumor angiogenesis, growth, and metastasis. researchgate.nete-century.us Studies in metastatic xenograft models have shown that liposomal clodronate can inhibit metastatic growth by suppressing TAMs and reducing levels of inflammatory cytokines. e-century.us This positions clodronate as a candidate for antiangiogenic or immunomodulatory therapy, potentially in combination with other anti-cancer agents. researchgate.net

Table 2: Potential Novel Therapeutic Applications for Clodronate Disodium (B8443419)

Therapeutic Area Proposed Mechanism Potential Application Citation(s)
Inflammatory Disease Inhibition of ATP release via VNUT; Macrophage depletion. Atopic Dermatitis, Osteoarthritis, Pulmonary Fibrosis. mdpi.combiolifesas.orgnih.gov

| Oncology | Depletion of Tumor-Associated Macrophages (TAMs); Anti-angiogenic effects. | Inhibition of tumor growth and metastasis as a single agent or in combination therapy. | researchgate.nete-century.us |

Advanced Formulations for Enhanced Cellular Targeting and Specificity (e.g., Liposomal Delivery Refinements)

The development of advanced drug delivery systems is critical for enhancing the efficacy and specificity of clodronate. Liposomal encapsulation is the most prominent example, effectively targeting the drug to phagocytic cells like macrophages and osteoclasts, as free clodronate cannot easily cross cell membranes. creative-biolabs.comencapsula.com

Future research is focused on refining these delivery systems. One innovative approach involves a hybrid system combining clodronate-loaded liposomes with fibroblast-derived exosomes, which demonstrated enhanced drug delivery to fibrotic lung tissue. nih.gov Another area of development is the functionalization of liposomes for more precise targeting. For instance, mannosylated liposomes have been created to specifically target cells with mannose receptors, such as macrophages in the central nervous system. encapsula.com Further research into ligand-mediated targeting could allow for the precise delivery of clodronate to specific cell subsets, minimizing off-target effects and maximizing therapeutic impact. wbcil.com

Exploring Immunomodulatory Effects Beyond Macrophage and Dendritic Cell Depletion

While clodronate is widely used as a tool to deplete macrophages and dendritic cells, emerging evidence suggests its immunomodulatory effects are more complex. nih.gov A recent study investigating an arthritis mouse model found that the anti-inflammatory benefits of clodronate liposomes were not solely due to macrophage depletion but were also driven by the "stunning" of neutrophils. nih.gov This effect involved inhibiting neutrophil migration, phagocytosis, and the production of reactive oxygen species. nih.gov

Conversely, in a model of viral encephalitis, clodronate treatment, despite significantly reducing inflammatory monocyte infiltration, did not improve outcomes and led to a compensatory increase in neutrophils and enhanced microglial activation. The study also noted effects on non-myeloid cells in the spleen and bone marrow, indicating broader impacts on the immune system. These findings underscore the need to move beyond a simple depletion-centric view. Future research must characterize the nuanced effects of clodronate on the entire immune landscape, including its influence on neutrophil function, T-cell and B-cell populations, and cytokine networks, to fully understand its immunomodulatory potential and limitations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.